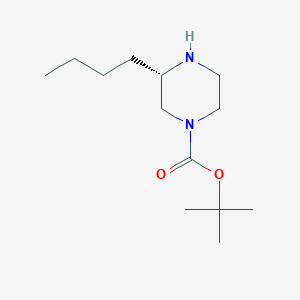

(S)-1-Boc-3-butyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICOTLOPCODTO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647561 | |

| Record name | tert-Butyl (3S)-3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-60-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-butyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Aliphatic Sentinel: A Technical Guide to (S)-1-Boc-3-butyl-piperazine in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle whose unique physicochemical properties have made it a cornerstone of numerous blockbuster drugs.[1][2] Its two nitrogen atoms offer sites for hydrogen bonding, enhancing solubility and bioavailability, while the ring's conformational flexibility allows it to present substituents to biological targets in a precise three-dimensional arrangement.[2] This guide delves into a specific, high-value derivative: (S)-1-Boc-3-butyl-piperazine. We will explore its chemical properties, synthesis, and critical role as a chiral building block, providing the technical insights necessary for its effective application in the synthesis of complex pharmaceutical agents.

Core Chemical and Physical Properties

This compound, systematically named (S)-tert-Butyl 3-butylpiperazine-1-carboxylate, is a chiral molecule whose utility is defined by its distinct structural features: a piperazine core, a stereochemically defined center at the C-3 position bearing a butyl group, and a tert-butyloxycarbonyl (Boc) protecting group on one of the ring nitrogens. This combination makes it an ideal intermediate for multi-step syntheses where stereochemical control and selective functionalization are paramount.[3]

Identification and Key Physicochemical Data

The fundamental properties of this compound are summarized below. While experimental data for some properties, such as melting and boiling points, are not widely published, data from close analogs and computational predictions provide a reliable profile for handling and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 928025-60-9 | [3] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [3] |

| Molecular Weight | 242.36 g/mol | [3] |

| Appearance | Predicted: Colorless to light yellow oil/solid | - |

| Purity | ≥95% - 97% (Commercially available) | [3] |

| Boiling Point | 320.5 ± 17.0 °C (Predicted) | [4] |

| Density | 0.964 g/cm³ (Predicted) | [4] |

| TPSA (Topological Polar Surface Area) | 41.57 Ų | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.38 (Predicted) | [5] |

| Storage Conditions | 2-8°C, protect from light | [3][5] |

Note: The physical properties of the closely related analog, (S)-1-Boc-3-methylpiperazine, are reported as a white powder or oily solid with a melting point of 38-41°C, suggesting the butyl derivative may also be a low-melting solid or viscous oil at room temperature.[6]

The Role of Chirality and Structure in Application

The specific configuration and substituents of this compound are not arbitrary; they are deliberately designed features that address key challenges in medicinal chemistry.

-

The (S)-Stereocenter: Biological systems are inherently chiral. The therapeutic efficacy of a drug often depends on the precise orientation of its functional groups within a target's binding site. Using an enantiomerically pure starting material like the (S)-isomer ensures that the final active pharmaceutical ingredient (API) is also stereochemically pure, avoiding potential off-target effects or reduced potency from an unwanted enantiomer.[7]

-

The C-3 Butyl Group: The introduction of an alkyl group directly onto the piperazine carbon skeleton, rather than the more common N-substitution, offers a distinct vector for molecular exploration.[1] The butyl group provides a significant hydrophobic moiety that can be crucial for establishing van der Waals interactions within the hydrophobic pockets of enzyme active sites or receptors. This is particularly relevant in the design of kinase inhibitors, where such interactions can significantly enhance binding affinity and selectivity.[3][8]

-

The N-1 Boc Group: The Boc protecting group is essential for synthetic control. It deactivates the N-1 nitrogen, preventing it from participating in reactions while leaving the N-4 nitrogen's lone pair of electrons available for nucleophilic attack or coupling reactions.[] This strategy allows for the sequential, controlled addition of different substituents to the two distinct nitrogen atoms of the piperazine ring. The Boc group is also favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[10]

graph TD {

rankdir=LR;

node [shape=box, style="filled", fontname="Helvetica", fontsize=10];

edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Generalized synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

-

Synthesis of (S)-3-butylpiperazine (The Chiral Core):

-

Rationale: The most critical step is establishing the stereocenter. Asymmetric synthesis is preferred over classical resolution to avoid discarding 50% of the material. A method like the asymmetric palladium-catalyzed allylic alkylation of piperazin-2-ones, followed by reduction, provides a modern and efficient route to such chiral piperazines.[2][6] This approach creates the chiral center catalytically, ensuring high enantiomeric excess.

-

Methodology:

-

Select an appropriate N-protected piperazin-2-one substrate.

-

Perform an asymmetric allylic alkylation using a palladium catalyst and a chiral ligand (e.g., a PHOX-type ligand) to introduce the butyl group at the C-3 position.[6]

-

Reduce the ketone of the resulting piperazin-2-one (e.g., using LiAlH₄ or another powerful reducing agent) to yield the piperazine ring.

-

Remove any protecting groups used in the initial steps to yield free (S)-3-butylpiperazine.

-

Selective N-1 Boc Protection:

-

Rationale: With the free diamine in hand, one nitrogen must be selectively protected. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency and clean reaction profile.[11] The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

-

Methodology:

-

Dissolve (S)-3-butylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine or sodium hydroxide, to the solution.

-

Slowly add one equivalent of di-tert-butyl dicarbonate, often as a solution, while maintaining a controlled temperature (e.g., 0°C to room temperature).

-

Monitor the reaction by TLC or LC-MS until completion.

-

Perform an aqueous workup to remove salts and excess reagents.

-

Purify the crude product via flash column chromatography on silica gel to isolate the desired this compound regioisomer.

Representative Spectroscopic Characterization

No definitive, published NMR spectrum for this specific compound is available. However, based on the known chemical shifts of its constituent parts, a predicted ¹H NMR spectrum can be outlined. This serves as a crucial guide for chemists to confirm the identity and purity of their synthesized material.[7][12]

Predicted ¹H NMR (in CDCl₃):

-

~3.8 - 4.2 ppm (broad multiplet, ~2H): Protons on the piperazine ring adjacent to the Boc-protected nitrogen (e.g., C2-Heq, C6-Heq). These are deshielded by the electron-withdrawing carbamate.

-

~2.6 - 3.1 ppm (multiplets, ~5H): Remaining piperazine ring protons (CH and CH₂). The proton at the chiral center (C3-H) would be within this region.

-

~1.6 - 1.8 ppm (broad singlet, 1H): The proton on the free amine (N4-H). This peak is often broad and can exchange with D₂O.

-

1.46 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a highly characteristic and diagnostic signal.[13]

-

~1.2 - 1.6 ppm (multiplet, 6H): The three methylene (CH₂) groups of the butyl chain.

-

~0.9 ppm (triplet, 3H): The terminal methyl (CH₃) group of the butyl chain.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from N-Boc-piperazine and piperazine itself provide a strong basis for safe handling protocols.[10][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[3]

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.[3]

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use non-sparking tools and prevent electrostatic discharge.[3]

-

Wash hands thoroughly after handling.

-

Storage:

Conclusion: A Key Player in Advanced Synthesis

This compound represents more than just another chemical intermediate. It is an enabling tool for the modern medicinal chemist. Its pre-defined stereochemistry and orthogonal protecting group strategy allow for the rational and efficient construction of complex molecules designed to interact with specific biological targets. The presence of the C-3 butyl group provides a distinct hydrophobic element, opening up avenues for enhancing binding affinity and selectivity in challenging targets like protein kinases. As the demand for more sophisticated and specific therapeutics grows, the strategic application of such precisely engineered building blocks will remain integral to the discovery and development of next-generation medicines.

References

- 1. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. N-Boc-Piperazine [prometheatechsynth.com]

- 5. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

The Strategic Application of (S)-1-Boc-3-butyl-piperazine in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of (S)-1-Boc-3-butyl-piperazine (CAS Number: 928025-60-9), a chiral building block of significant interest in pharmaceutical research and development. We will explore its chemical properties, synthesis, and reactivity, with a focus on its practical application in the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic strategies.

Core Compound Properties and Significance

This compound is a mono-Boc-protected piperazine derivative featuring a butyl group at the C-3 position with a defined (S)-stereochemistry. This specific arrangement of functional groups makes it a valuable asset in medicinal chemistry for several key reasons:

-

Chiral Integrity: The (S)-configuration at the C-3 position is crucial for achieving stereospecific interactions with biological targets. Utilizing an enantiomerically pure building block like this eliminates the need for challenging chiral separations later in the synthetic sequence, saving time and resources.[1]

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen atom allows for selective functionalization of the unprotected secondary amine. This orthogonal protection strategy is fundamental for the regioselective elaboration of the piperazine scaffold.

-

Privileged Scaffold: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs targeting various diseases, including those affecting the central nervous system (CNS), as well as kinase inhibitors for oncology and treatments for metabolic disorders.[2][3] The butyl substituent provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties such as cell permeability and metabolic stability.

Physicochemical and Safety Data Summary

| Property | Value | Reference(s) |

| CAS Number | 928025-60-9 | [1] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |

| Molecular Weight | 242.36 g/mol | [1] |

| Appearance | Oil | [4] |

| Storage Temperature | 2-8°C, protect from light | [1][5] |

| Boiling Point | 320.5 ± 17.0 °C at 760 mmHg | [4] |

| Flash Point | 147.7 ± 20.9 °C | [4] |

| Purity (Typical) | ≥95% | [5] |

| Safety Hazards | Irritant. Causes skin and eye irritation. | [4] |

| Precautionary Statements | P264, P280, P302+P352, P362 | [4] |

Synthesis and Stereochemical Control

A plausible and field-proven approach for the synthesis of chiral 2-substituted piperazines starts from readily available α-amino acids.[6] This methodology ensures high enantiomeric purity of the final product.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Selective Mono-Boc Protection of a 3-Alkylpiperazine (Adapted from a similar synthesis)

This protocol describes the selective protection of the less sterically hindered nitrogen in a 3-alkylpiperazine.

Materials:

-

(S)-3-butylpiperazine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-3-butylpiperazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O in DCM to the cooled piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the butyl derivative is not publicly available, the expected chemical shifts can be extrapolated from structurally similar compounds. For instance, the proton and carbon signals of the piperazine ring and the Boc protecting group would exhibit characteristic patterns.

Reference NMR Data for a Structurally Similar Compound:

The following data for a similar C-alkylated N-Boc-piperazine can serve as a guide for spectral interpretation.[7]

-

¹H-NMR (500 MHz, CDCl₃): The spectrum would be expected to show multiplets for the piperazine ring protons, a singlet for the Boc group's tert-butyl protons at approximately 1.46 ppm, and signals corresponding to the butyl group.

-

¹³C-NMR (126 MHz, CDCl₃): Characteristic peaks would include the carbonyl of the Boc group around 155.0 ppm, the quaternary carbon of the Boc group around 79.3 ppm, the methyl carbons of the Boc group around 28.7 ppm, and signals for the piperazine ring and butyl group carbons.

Chromatographic and Mass Spectrometric Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid, is typically effective.[8][9]

Mass spectrometry (MS), often coupled with LC (LC-MS), is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the compound is expected to be detected as its protonated molecule [M+H]⁺.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The unprotected secondary amine is a nucleophile that can participate in a variety of bond-forming reactions, while the Boc-protected nitrogen is unreactive under these conditions.

Key Transformations

Caption: Key reactions of this compound.

Experimental Protocol: N-Boc Deprotection

The removal of the Boc group is a critical step to unmask the second nitrogen atom for further functionalization. This is typically achieved under acidic conditions.

Materials:

-

N-Boc protected piperazine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected piperazine derivative in DCM in a round-bottom flask.

-

Add TFA (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Applications in Drug Discovery

The piperazine moiety is a common feature in a multitude of clinically successful drugs.[10] The introduction of a chiral center at the C-3 position, as in this compound, allows for the exploration of three-dimensional chemical space, which can lead to improved potency and selectivity of drug candidates.

While a specific, publicly disclosed drug synthesized from the butyl derivative is not readily identifiable, its structural motifs are present in various classes of therapeutic agents. For instance, substituted piperazines are key components of numerous kinase inhibitors used in oncology. The butyl group can occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity. In the realm of CNS disorders, the lipophilicity imparted by the butyl group can be advantageous for crossing the blood-brain barrier.

The general synthetic utility of chiral 3-alkyl-piperazines is exemplified in the synthesis of complex molecules where the piperazine serves as a central scaffold connecting different pharmacophoric elements.

Conclusion

This compound is a strategically important chiral building block for modern drug discovery. Its pre-defined stereochemistry and orthogonal protecting group scheme provide a reliable and efficient route to complex, enantiomerically pure piperazine-containing molecules. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this versatile intermediate in the design and synthesis of the next generation of therapeutic agents. As the demand for more sophisticated and highly specific drugs continues to grow, the importance of such well-defined chiral building blocks will undoubtedly increase.

References

- 1. This compound [myskinrecipes.com]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 928025-60-9 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

Synthesis of (S)-1-Boc-3-butyl-piperazine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing (S)-1-Boc-3-butyl-piperazine, a valuable chiral building block in modern drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of stereocenters on the carbon framework offers an avenue to explore three-dimensional chemical space, enhancing molecular recognition and pharmacological properties.[1] This document details a robust and rational synthetic pathway starting from the readily available chiral pool starting material, (S)-2-aminohexanoic acid (L-norleucine). We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present a framework for the characterization of the target molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of organic and medicinal chemistry.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, integral to the structure of numerous blockbuster pharmaceuticals targeting a wide array of diseases.[1] Traditionally, the chemical diversity of these molecules has been limited to substitutions on the nitrogen atoms. However, the functionalization of the carbon atoms of the piperazine ring, particularly the introduction of defined stereocenters, represents a significant and underexplored opportunity to develop novel therapeutic agents with improved potency and selectivity.[1][2]

This compound is a key intermediate that combines the piperazine core's favorable pharmacokinetic properties with a specific stereoisomerism and a lipophilic butyl side chain. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second nitrogen, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs.[3]

Strategic Analysis of Synthesis

Several synthetic strategies can be envisioned for the construction of chiral 3-substituted piperazines. The optimal choice depends on factors such as the availability of starting materials, scalability, cost, and stereochemical control.

-

Asymmetric Synthesis from Achiral Precursors: Methods such as catalytic asymmetric hydrogenation of pyrazine precursors can yield chiral piperazines.[4][5] While elegant, these methods often require specialized catalysts and optimization for each specific substrate.

-

Direct C-H Functionalization: Recent advances have enabled the direct functionalization of the C-H bonds of a pre-formed N-Boc-piperazine ring.[2] This can be achieved through deprotonation with a strong base followed by trapping with an electrophile. However, achieving high enantioselectivity for the 3-position without a directing group can be challenging.

-

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from the "chiral pool," such as α-amino acids, is one of the most reliable and straightforward strategies to ensure the correct absolute stereochemistry in the final product.[6][7] This approach anchors the desired stereocenter from the very beginning of the synthetic sequence.

This guide will focus on the chiral pool strategy , outlining a robust and logical pathway from L-norleucine ((S)-2-aminohexanoic acid).[8][9]

Recommended Synthetic Pathway from L-Norleucine

The proposed synthesis transforms L-norleucine into the target molecule through a linear sequence of six key transformations. This pathway is designed for stereochemical fidelity, high yields, and operational simplicity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: N-Boc Protection of L-Norleucine

Causality: The protection of the amino group is the crucial first step to prevent its interference in the subsequent reduction of the carboxylic acid. The Boc group is chosen for its stability under the planned reaction conditions and its ease of removal under acidic conditions if needed later.

Protocol:

-

Suspend L-norleucine (1.0 equiv.) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 equiv.) and stir until a clear solution is obtained.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield N-Boc-L-norleucine as a white solid or viscous oil.

| Reagent | Molar Equiv. | Purpose |

| L-Norleucine | 1.0 | Starting Material |

| Dioxane/Water | - | Solvent System |

| NaOH | 2.5 | Base to deprotonate amino acid |

| Boc₂O | 1.1 | Boc-protecting agent |

| 1 M HCl | As needed | Acidification for workup |

| Ethyl Acetate | - | Extraction Solvent |

Step 2: Reduction to (S)-N-Boc-2-aminohexanol

Causality: The carboxylic acid is reduced to a primary alcohol, which can then be converted into a leaving group for the introduction of the second nitrogen atom. Borane-THF complex (BH₃·THF) is an effective and selective reducing agent for this transformation, avoiding side reactions with the Boc protecting group.

Protocol:

-

Dissolve N-Boc-L-norleucine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add BH₃·THF (1.0 M solution in THF, 1.5 equiv.) dropwise via a syringe.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude amino alcohol, which can often be used in the next step without further purification.

| Reagent | Molar Equiv. | Purpose |

| N-Boc-L-norleucine | 1.0 | Substrate |

| Anhydrous THF | - | Solvent |

| BH₃·THF (1.0 M) | 1.5 | Reducing Agent |

| Methanol | As needed | Quenching Agent |

Step 3: Tosylation of the Primary Alcohol

Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution (Sₙ2) reaction. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

Protocol:

-

Dissolve (S)-N-Boc-2-aminohexanol (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (3.0 equiv.) followed by p-toluenesulfonyl chloride (TsCl, 1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure tosylate.

| Reagent | Molar Equiv. | Purpose |

| (S)-N-Boc-2-aminohexanol | 1.0 | Substrate |

| Anhydrous DCM | - | Solvent |

| Pyridine | 3.0 | Base and Catalyst |

| p-Toluenesulfonyl chloride (TsCl) | 1.5 | Tosylating Agent |

Step 4 & 5: Azide Formation and Reduction to Diamine

Causality: This two-step sequence is a reliable method for converting an alcohol into a primary amine with inversion of configuration (though in this case, the substitution is at a primary carbon, so stereochemistry at C2 is unaffected). Sodium azide is an excellent nucleophile for displacing the tosylate, and the resulting azide is cleanly reduced to an amine via catalytic hydrogenation.

Protocol (Step 4 - Azidation):

-

Dissolve the tosylate from Step 3 (1.0 equiv.) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 equiv.) to the solution.

-

Heat the mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers thoroughly with water and brine to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate to yield the crude azide, which is typically used directly in the next step.

Protocol (Step 5 - Reduction):

-

Dissolve the crude azide from Step 4 in methanol or ethanol.

-

Add Palladium on carbon (10% Pd/C, 5-10 mol %).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate to yield the desired N-Boc-protected 1,2-diamine.

| Reagent | Molar Equiv. | Purpose |

| Tosylate | 1.0 | Substrate |

| Sodium Azide (NaN₃) | 3.0 | Nucleophile |

| DMF | - | Solvent |

| 10% Pd/C | 0.05 - 0.1 | Hydrogenation Catalyst |

| Hydrogen (H₂) | Excess | Reducing Agent |

Step 6 & 7: Diketopiperazine Formation and Reduction

Causality: This is a classic and robust method for forming the piperazine ring from a 1,2-diamine. Reaction with diethyl oxalate forms a stable six-membered diketopiperazine intermediate, which can be powerfully reduced to the desired piperazine using a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄).

Protocol (Step 6 - Cyclization):

-

Dissolve the diamine from Step 5 (1.0 equiv.) in ethanol.

-

Add diethyl oxalate (1.1 equiv.) and heat the mixture to reflux for 6-12 hours. A precipitate of the diketopiperazine should form.

-

Cool the reaction mixture, collect the solid product by filtration, and wash with cold ethanol.

-

Dry the solid under vacuum to obtain (S)-5-butylpiperazine-2,3-dione. Note: This step removes the Boc group.

Protocol (Step 7 - Reduction):

-

Carefully add the diketopiperazine (1.0 equiv.) in portions to a stirred suspension of LiAlH₄ (4.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere.

-

After the addition, heat the mixture to reflux and stir for 12-24 hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF.

-

Concentrate the filtrate to yield crude (S)-2-butylpiperazine.

| Reagent | Molar Equiv. | Purpose |

| Diamine | 1.0 | Substrate |

| Diethyl Oxalate | 1.1 | Cyclizing Agent |

| LiAlH₄ | 4.0 | Reducing Agent |

| Anhydrous THF | - | Solvent |

Step 8: Regioselective Mono-N-Boc Protection

Causality: The final step is to protect one of the two non-equivalent nitrogens in (S)-2-butylpiperazine. The N1 nitrogen is adjacent to the chiral center and is more sterically hindered than the N4 nitrogen. Therefore, reaction with one equivalent of Boc₂O at low temperature is expected to selectively protect the less hindered N4 position, yielding the desired regioisomer. However, the product is named according to IUPAC rules, which results in the name this compound.

Protocol:

-

Dissolve (S)-2-butylpiperazine (1.0 equiv.) in DCM and cool to 0 °C.

-

Add a solution of Boc₂O (1.0 equiv.) in DCM dropwise over 1-2 hours.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction carefully by TLC or LC-MS to maximize the formation of the mono-protected product and minimize the di-protected byproduct.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to separate the desired mono-Boc product from any starting material and di-Boc byproduct.

Caption: Rationale for regioselective Boc protection.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.

| Technique | Purpose | Expected Results |

| NMR Spectroscopy | Structural Elucidation | ¹H NMR: Signals corresponding to the butyl chain, piperazine ring protons, and the t-butyl group of the Boc protector. ¹³C NMR: Resonances for all unique carbons. |

| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of C₁₃H₂₆N₂O₂ (e.g., [M+H]⁺ at m/z 243.20). |

| Chiral HPLC/SFC | Enantiomeric Purity | A single major peak on a suitable chiral stationary phase, confirming high enantiomeric excess (ee%). |

| Optical Rotation | Confirmation of Stereochemistry | Measurement of the specific rotation [α]ᴅ, which should be non-zero and consistent for the (S)-enantiomer. |

Conclusion

The synthesis of enantiomerically pure this compound is a key enabling step for the development of novel, three-dimensional pharmacophores. The chiral pool-based strategy presented in this guide, starting from L-norleucine, offers a reliable, logical, and scalable route. Each step is based on well-established and high-yielding transformations in organic chemistry, providing a robust framework for researchers in the pharmaceutical sciences. By understanding the causality behind each experimental choice, scientists can troubleshoot and adapt these protocols to synthesize a wide range of valuable chiral piperazine derivatives.

References

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 7. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Norleucine - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

Chiral building blocks in organic synthesis

Define Chiral Building Blocks

I'm now diving into the core concepts, aiming to grasp the definition, significance, and categories of chiral building blocks in organic synthesis. My initial search focuses on laying a solid foundation by understanding the fundamentals.

Outline Initial Guide Structure

I've shifted my focus to organizing the information. The guide will begin with a primer on chirality, then explore the sources of chiral building blocks, covering the chiral pool, resolution, and asymmetric synthesis. I'm prioritizing clarity and practical examples throughout, to ensure it's easy to grasp.

Investigate Key Strategies

Now, I'm concentrating on the acquisition strategies. I'm actively researching the nuances of resolution, the chiral pool, and asymmetric synthesis. I plan to delve into each method's strengths and weaknesses, aiming to highlight their practical applications, and identify suitable examples to illustrate this.

Exploring Chirality's Role

My initial exploration has yielded a robust foundation for this guide. I've gathered key data on chiral building blocks, emphasizing their significance, especially within drug development. I am focusing on their role in biological systems. Recently, I've started delving into specific examples to demonstrate the dramatic impacts of stereochemistry.

Expanding on Methods

I've strengthened the initial overview of chiral building blocks, focusing on obtaining pure enantiomers. My research now includes synthetic method efficiency data and detailed mechanistic explanations. I'm actively seeking specific experimental protocols to enhance the technical depth and illustrate the causality behind the synthetic choices.

Deepening Technical Understanding

I'm solidifying my initial overview of chiral building blocks, with emphasis on obtaining pure enantiomers. The thalidomide case remains central, illustrating the need for enantiopurity. I am expanding my research to include comparative efficiency data of synthetic methods and mechanistic explanations, which should enhance technical depth and causality. I'm actively seeking experimental protocols and detailed, linkable references to bolster the claims.

Examining Asymmetric Synthesis

I've been immersed in asymmetric synthesis, and the second round of my searches has been fruitful. I'm focusing particularly on the Sharpless epoxidation and the Noyori hydrogenation, with their mechanistic details. These are central to my current exploration of asymmetric catalysis and are proving crucial for my work.

Developing Deeper Protocols

I'm now diving into the experimental details. While I have good mechanistic overviews, the second pass yielded detailed protocols for important reactions. I'm focusing on finding the missing step-by-step procedures for the Sharpless epoxidation and Noyori hydrogenation. Also, quantitative data, such as a table of chiral ligands, their enantiomeric excess and yields, is desired. Concrete pharmaceutical examples are also key.

Gathering Experimental Protocols

I'm now in a phase of intensive information gathering. My searches produced comprehensive mechanistic insights into asymmetric epoxidation and hydrogenation, along with pathways to chiral amines and alcohols. I've also found details on kinetic resolution and enantiomeric purity determination. Though the information volume is increasing, I still have some needs. Specifically, I'm trying to obtain step-by-step experimental protocols for crucial reactions, with reagent amounts, reaction conditions, and purification details. I'm also actively hunting for more quantitative data to enrich my guide. My next step will be to finalize the reference material.

Reviewing Asymmetric Synthesis

I've assembled a wealth of information. I've compiled detailed protocols for Sharpless epoxidation and Noyori hydrogenation. These protocols include reagents, reaction conditions, and workup procedures. I've also found comparative data on their efficiency and applicability.

Analyzing Chiral Catalysis

I've significantly expanded my resources. I've compiled data on chiral ligands' performance and connected chiral building blocks to drug synthesis. Furthermore, I have excellent resources on validation of chiral HPLC methods and other core topics. I'm now ready to start structuring and writing the guide, including creating diagrams and compiling references.

Compiling Data & Planning

I've assembled a robust foundation. I've enriched protocols for Sharpless and Noyori reactions. I've also gathered data for ligand comparison and linked chiral building blocks to key drugs like Atorvastatin and Sertraline. I'm also now ready to move ahead with structuring the guide and creating visuals.

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs stems from a unique combination of favorable physicochemical properties, synthetic versatility, and the ability to engage with a wide array of biological targets.[3] The two basic nitrogen atoms enhance aqueous solubility and bioavailability, crucial for optimizing pharmacokinetic profiles.[4][5] Furthermore, the stable chair conformation provides a rigid, predictable framework for orienting pharmacophoric groups, while the synthetic tractability of the nitrogen atoms allows for extensive derivatization to fine-tune potency, selectivity, and ADME properties.[6][7] This guide provides a comprehensive technical overview of the role of piperazine derivatives in medicinal chemistry, covering their fundamental properties, diverse therapeutic applications, key structure-activity relationships (SAR), and practical experimental methodologies. We explore their impact across major disease areas, including central nervous system disorders, oncology, and infectious diseases, underscoring the scaffold's enduring importance in the discovery and development of novel therapeutic agents.[8][9]

Part 1: The Piperazine Core - A Privileged Scaffold in Drug Design

Introduction to the Piperazine Moiety

Piperazine is a saturated heterocycle that exists predominantly in a chair conformation to minimize steric strain. This structural rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target and provides a stable anchor for appended functional groups. The two nitrogen atoms are the core of its chemical personality. They can be unsubstituted, mono-substituted, or di-substituted, offering medicinal chemists precise control over the molecule's final properties and biological activity.[10]

Physicochemical Properties and Pharmacokinetic Impact

The incorporation of a piperazine moiety profoundly influences a molecule's drug-like properties. The two nitrogen atoms (typical pKa values in the range of 6-9) are often protonated at physiological pH. This basicity is a critical tool for modulating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Solubility and Bioavailability: Protonation of the piperazine nitrogens significantly increases aqueous solubility, which is often a limiting factor in drug development. This property frequently leads to improved oral bioavailability.[4][5]

-

Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons (in mono-substituted or unsubstituted piperazines) can act as hydrogen bond donors. These interactions are fundamental to high-affinity binding with biological targets like enzymes and receptors.[11]

-

Blood-Brain Barrier (BBB) Penetration: While increased polarity can hinder BBB penetration, the piperazine scaffold is a common feature in centrally-acting drugs.[12] Medicinal chemists can modulate lipophilicity by carefully selecting substituents on the nitrogen atoms to strike the delicate balance required for CNS exposure.[13][14]

Synthetic Tractability

The piperazine core is synthetically accessible and readily derivatized, making it ideal for building large compound libraries for high-throughput screening and lead optimization.[7] Classical synthesis often involves the condensation of ethylenediamine with bifunctional compounds.[7] Modern methods, including Buchwald-Hartwig amination and C-H functionalization, have further expanded the synthetic toolbox, allowing for the creation of complex and novel derivatives.[15][16]

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 16. gyanvihar.org [gyanvihar.org]

A Comprehensive Technical Guide to (S)-tert-Butyl 3-butylpiperazine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of (S)-tert-Butyl 3-butylpiperazine-1-carboxylate, a chiral N-Boc-protected piperazine derivative. While direct synonyms for this specific molecule are not prevalent in commercial or academic literature, this guide will refer to it by its systematic IUPAC name and explore its identity within the broader class of 3-substituted piperazine scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and analogous compounds.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] Its prevalence is attributed to several key factors:

-

Physicochemical Properties: The two nitrogen atoms within the piperazine ring can be modulated to fine-tune the aqueous solubility and lipophilicity of a drug candidate, which are critical parameters for optimizing pharmacokinetic profiles.[4]

-

Structural Versatility: The piperazine core serves as a versatile linker or scaffold, allowing for the precise spatial orientation of pharmacophoric groups to effectively interact with biological targets.[5]

-

Synthetic Tractability: A wide array of synthetic methodologies has been developed for the functionalization of the piperazine ring, making it an attractive component for molecular design and synthesis.[4]

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, as in N-Boc-piperazine, is a common strategy to enable selective functionalization of the second nitrogen atom.[6] This approach is fundamental in the synthesis of complex molecules.[6] The subject of this guide, (S)-tert-Butyl 3-butylpiperazine-1-carboxylate, represents a chiral, 3-substituted iteration of this important building block, offering a unique three-dimensional structure for probing biological targets.

Nomenclature and Chemical Properties

| Identifier | Value |

| IUPAC Name | (S)-tert-butyl 3-butylpiperazine-1-carboxylate |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| CAS Number | Not assigned (as of the latest data) |

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 250 °C at 760 mmHg (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, ethyl acetate) |

Synthesis of (S)-tert-Butyl 3-butylpiperazine-1-carboxylate: A Proposed Retrosynthetic Approach

While a specific, published synthesis for (S)-tert-Butyl 3-butylpiperazine-1-carboxylate is not available, a robust synthetic strategy can be devised based on established methodologies for analogous 3-substituted piperazines. The following retrosynthetic analysis outlines a plausible approach starting from a chiral amino acid.

Caption: Retrosynthetic analysis for (S)-tert-Butyl 3-butylpiperazine-1-carboxylate.

Experimental Protocol: A Proposed Multi-Step Synthesis

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of the target compound.

Step 1: Reduction of (S)-Norleucine to (S)-2-Aminohexan-1-ol

-

Suspend (S)-Norleucine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LAH) (2.0 eq) in THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-2-aminohexan-1-ol, which can be used in the next step without further purification.

Step 2: Synthesis of the Piperazine Ring

A multi-step process involving the reaction of (S)-2-aminohexan-1-ol with a protected aminoacetaldehyde equivalent followed by cyclization would be a plausible route. A more direct approach could involve a double reductive amination with glyoxal or a protected equivalent, though this may be challenging to control selectively. A more robust method would be the alkylation of a chiral diamine precursor.

Step 3: N-Boc Protection of (S)-2-Butylpiperazine

-

Dissolve the crude (S)-2-butylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

-

Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-tert-Butyl 3-butylpiperazine-1-carboxylate.

Characterization and Quality Control

The structural confirmation and purity assessment of the final compound are critical. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of the butyl group, the piperazine ring protons, and the tert-butyl group of the Boc protecting group. The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR will show the characteristic signals for the carbonyl of the carbamate, the quaternary carbon and methyls of the Boc group, and the carbons of the butyl and piperazine moieties.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer, analysis on a suitable chiral stationary phase is essential.

Applications in Drug Discovery and Medicinal Chemistry

(S)-tert-Butyl 3-butylpiperazine-1-carboxylate is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The presence of the chiral center and the butyl group can provide specific steric and lipophilic interactions with biological targets.

Workflow for Library Synthesis:

Caption: General workflow for the diversification of the piperazine scaffold.

The free secondary amine of the deprotected (S)-2-butylpiperazine can be functionalized through various reactions to generate a library of compounds for screening:

-

Amide Coupling: Reaction with a diverse set of carboxylic acids to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aromatic substituents.[7]

These derivatization strategies allow for the exploration of the structure-activity relationship (SAR) around the piperazine core, which is a fundamental process in lead optimization.

Conclusion

(S)-tert-Butyl 3-butylpiperazine-1-carboxylate, while not a commonly cataloged chemical, represents a structurally interesting and synthetically accessible building block for drug discovery. Its chirality and substitution pattern offer the potential for novel interactions with biological targets. This guide has provided a comprehensive overview of its likely properties, a plausible synthetic route based on established chemical principles, and a clear path for its application in the generation of diverse chemical libraries. The protocols and workflows described herein are intended to empower researchers to synthesize and utilize this and similar N-Boc-protected piperazine derivatives in their quest for new therapeutic agents.

References

- 1. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]

- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of Boc-Protected Piperazines

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the core physical properties of tert-butoxycarbonyl (Boc)-protected piperazines, a class of chemical intermediates paramount in modern medicinal chemistry and drug development. The introduction of the Boc protecting group significantly alters the physicochemical characteristics of the parent piperazine ring, influencing its solubility, thermal behavior, and spectroscopic profile. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for efficient process development, formulation design, and quality control in the pharmaceutical industry. This document synthesizes theoretical principles with practical, field-proven methodologies for the accurate determination of these properties, aiming to equip researchers with the knowledge to optimize the handling, reaction, and application of these versatile building blocks.

Introduction: The Strategic Role of the Boc Group in Piperazine Chemistry

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, renowned for their presence in a wide array of bioactive molecules targeting central nervous system (CNS) disorders, infectious diseases, and oncology. The symmetrical nature of piperazine, with its two secondary amine functionalities, presents a synthetic challenge: achieving selective functionalization. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group that temporarily masks one of the piperazine nitrogens, rendering it significantly less nucleophilic.[1] This strategic protection allows for controlled, stepwise synthesis, enabling the construction of complex molecular architectures.[2][3][4]

However, the installation of the bulky, lipophilic Boc group profoundly impacts the molecule's physical properties. These changes dictate how the compound behaves during synthesis, purification, and formulation. This guide will systematically dissect these properties, providing both the foundational data and the experimental context necessary for their reliable assessment.

Core Physical Properties of 1-Boc-Piperazine

1-Boc-piperazine (also known as tert-butyl 1-piperazinecarboxylate) is the most common and foundational Boc-protected piperazine. Its physical properties serve as a benchmark for understanding more complex derivatives.

Table 1: Key Physical Properties of 1-Boc-Piperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [2][5] |

| Molecular Weight | 186.25 g/mol | [2][5][6][7] |

| Appearance | White to light yellow crystalline powder or waxy solid. | [1][2][8][9] |

| Melting Point | 43-49 °C (109.4-120.2 °F) | [1][2][3][6][8][10] |

| Boiling Point | ~258 °C (496.4 °F) at 760 mmHg | [2][3][8][9] |

| Density | ~1.03 g/cm³ | [2][3][6][8][9] |

| Flash Point | ~109.8 °C (229.6 °F) | [2][3][8][9] |

Solubility Profile: Navigating Polarity

The solubility of a drug intermediate is a critical parameter that influences reaction conditions, purification strategies, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[11][12]

The Influence of the Boc Group on Solubility

The Boc group is inherently non-polar and sterically bulky. Its presence on the piperazine ring has two primary effects:

-

Decreased Aqueous Solubility: The large tert-butyl group significantly increases the lipophilicity of the molecule, reducing its ability to form favorable hydrogen bonds with water. Consequently, 1-Boc-piperazine is sparingly soluble in water.[4][13]

-

Increased Organic Solubility: The molecule's overall non-polar character is enhanced, leading to good solubility in a range of common organic solvents.

Typical Solvents for Boc-Protected Piperazines:

-

High Solubility: Dichloromethane (DCM), Chloroform, Methanol, Ethanol, Ethyl Acetate, Dimethyl Sulfoxide (DMSO).[3][4][7][14]

This solubility profile is advantageous for many organic reactions and for purification techniques like silica gel chromatography.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.[16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of the Boc-protected piperazine derivative to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) is highly recommended.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: A stepwise workflow for determining thermodynamic solubility.

Thermal Properties: Melting and Boiling Points

Thermal properties are crucial indicators of purity and stability. The melting point, in particular, is a fundamental characteristic used for compound identification and quality assessment.

Understanding the Melting Point of Boc-Piperazines

1-Boc-piperazine is a crystalline solid at room temperature.[2][8] A pure, crystalline organic compound typically exhibits a sharp melting point range of 0.5-1.0 °C. Impurities will depress the melting point and broaden the melting range.[17] The reported melting point for 1-Boc-piperazine is consistently in the range of 43-49 °C, which is relatively low, indicating that the intermolecular forces in the crystal lattice are not exceptionally strong.

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is the standard pharmacopeial technique for melting point determination.[18]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals in a mortar and pestle.[18]

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed bottom on a hard surface to pack the powder into a dense column of 2-4 mm in height.[18]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[17]

-

Accurate Determination: Allow the block to cool to at least 10-15 °C below the approximate melting point. Insert a new capillary and begin heating at a slow, controlled rate (1-2 °C per minute).

-

Observation and Recording: Record two temperatures:

-

T₁ (Initial Melting Point): The temperature at which the first drop of liquid appears.

-

T₂ (Final Melting Point): The temperature at which the entire sample has transitioned into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

Diagram: Logic for Accurate Melting Point Determination

Caption: A logical workflow for precise melting point measurement.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and purity of Boc-protected piperazines.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is essential for confirming the successful installation of the Boc group and the overall structure of the molecule.

Key Diagnostic Signals for 1-Boc-Piperazine (in CDCl₃):

-

~1.45 ppm (singlet, 9H): This is the characteristic, strong signal corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Its integration value of 9H is a definitive marker.[19]

-

~3.45 ppm (triplet or multiplet, 4H): These are the protons on the two carbons adjacent to the Boc-protected nitrogen.

-

~2.85 ppm (triplet or multiplet, 4H): These are the protons on the two carbons adjacent to the free -NH group.

-

A broad singlet (variable, 1H): This signal corresponds to the proton on the unprotected secondary amine (-NH). Its chemical shift can vary depending on concentration and solvent.

The disappearance of one of the N-H signals from piperazine and the appearance of the large singlet at ~1.45 ppm confirms successful mono-Boc protection.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For Boc-protected piperazines, the key feature is the carbamate group.

Key Diagnostic Absorptions:

-

~3300 cm⁻¹: N-H stretch of the secondary amine.

-

~2975-2850 cm⁻¹: C-H stretching from the aliphatic parts of the molecule (piperazine ring and tert-butyl group).

-

~1680-1700 cm⁻¹: This is a very strong and sharp absorption corresponding to the carbonyl (C=O) stretch of the carbamate functional group. This is a crucial band for confirming the presence of the Boc group.[20]

-

~1160-1250 cm⁻¹: C-N and C-O stretching bands.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the purified Boc-protected piperazine sample.[19]

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.[19]

-

Transfer: Using a pipette, transfer the solution into a clean, dry NMR tube.

-

Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be locked, shimmed for magnetic field homogeneity, and the spectrum acquired.[19]

-

Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[19]

Conclusion: A Foundation for Rational Drug Development

The physical properties of Boc-protected piperazines are not isolated data points but rather a cohesive set of characteristics that govern their behavior from the reaction flask to the formulation vial. A thorough understanding and accurate measurement of solubility, thermal characteristics, and spectroscopic signatures are indispensable for the modern medicinal chemist. By employing the robust experimental protocols detailed in this guide, researchers can ensure the quality and consistency of their intermediates, troubleshoot synthetic and purification challenges, and build a solid physicochemical foundation for the development of novel therapeutics. This commitment to scientific integrity and experimental rigor is the hallmark of excellence in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-Piperazine [prometheatechsynth.com]

- 7. N- BOC Piperazine [intersperse.in]

- 8. N-Boc-piperazine CAS 57260-71-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. 1-Boc-piperazine = 98.0 GC 57260-71-6 [sigmaaldrich.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Page loading... [guidechem.com]

- 14. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. thinksrs.com [thinksrs.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure Piperazines

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its unique physicochemical properties, conferred by the two nitrogen atoms, enhance aqueous solubility, bioavailability, and receptor affinity.[3] While N-substituted piperazines are common, the asymmetric synthesis of carbon-substituted, enantiopure piperazines represents a significant and underexplored frontier in drug discovery.[1][2][4] Accessing this expanded chemical space is critical for developing next-generation therapeutics with improved potency and selectivity. This guide provides an in-depth exploration of field-proven strategies for the asymmetric synthesis of enantiopure piperazines, complete with detailed, actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine motif is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in FDA-approved drugs, such as Imatinib (Gleevec®) and Sildenafil (Viagra®), underscores its therapeutic importance.[1][2][5] The two nitrogen atoms can act as hydrogen bond acceptors and donors, tuning interactions with biological targets.[3]

However, a critical analysis reveals a significant lack of structural diversity in marketed piperazine-containing drugs, with the vast majority featuring substitution only at the nitrogen atoms.[1][2][4] The carbon backbone of the piperazine ring remains largely unsubstituted. Introducing stereocenters onto this carbon framework opens up a three-dimensional chemical space that is vital for creating novel molecular architectures with enhanced biological activity and specificity.[6] The development of robust methods for the asymmetric synthesis of these C-substituted piperazines is therefore a high-priority objective in modern medicinal chemistry.[2]

This document outlines the primary methodologies for achieving this goal, categorized into three main strategic approaches:

-

Catalytic Enantioselective Synthesis: Direct formation of chiral piperazines or their precursors using chiral catalysts.

-

Chiral Pool Synthesis: Utilization of readily available, enantiopure starting materials, such as amino acids.

-

Chiral Auxiliary-Mediated Synthesis: Covalent attachment of a chiral auxiliary to guide a stereoselective transformation.

Strategic Approach I: Catalytic Enantioselective Synthesis

Catalytic asymmetric synthesis offers the most elegant and atom-economical route to enantiopure compounds. This approach avoids the use of stoichiometric chiral reagents and often allows for the direct creation of the desired stereocenter.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

A powerful strategy for accessing α-secondary and α-tertiary piperazines involves the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-one enolates.[6][7][8][9] This method generates highly enantioenriched piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[6][8] The key to success lies in the use of a chiral ligand that controls the facial selectivity of the alkylation step.

The general workflow for this approach is depicted below.

Caption: Pd-Catalyzed Asymmetric Allylic Alkylation Workflow.

Protocol 1: Asymmetric Synthesis of an α-Tertiary Piperazin-2-one

This protocol is adapted from the work of Stoltz and coworkers.[6][7]

Materials:

-

N,N'-Dibenzyl-piperazin-2-one

-

Allyl cyanoformate

-

[Pd₂(pmdba)₃] (tris(p-methoxy-dibenzylideneacetone)dipalladium(0))

-

(S)-t-BuPHOX ligand

-

Toluene, anhydrous

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

-

Standard glassware for anhydrous reactions, syringe pumps, TLC plates, silica gel for chromatography.

Procedure:

-

Substrate Preparation: a. To a flame-dried round-bottom flask under an argon atmosphere, add N,N'-dibenzyl-piperazin-2-one (1.0 equiv). b. Dissolve in anhydrous THF and cool the solution to -78 °C. c. Add LiHMDS (1.1 equiv) dropwise and stir for 30 minutes to form the enolate. d. Add allyl cyanoformate (1.2 equiv) and stir for 1 hour at -78 °C. e. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the resulting allyl enol carbonate by flash chromatography.

-